molecular formula C20H31NO7 B12423957 Tapentadol O-beta-D-glucuronide-d5

Tapentadol O-beta-D-glucuronide-d5

Cat. No.: B12423957
M. Wt: 402.5 g/mol
InChI Key: CTYJDHSTNLOUMT-RUPGXMRBSA-N
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Description

Tapentadol is a centrally acting opioid analgesic of the benzenoid class. It has a dual mode of action as an agonist of the μ-opioid receptor and as a norepinephrine reuptake inhibitor. This unique combination makes it effective in managing moderate to severe pain, including both nociceptive and neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tapentadol involves several steps, starting from the synthesis of intermediates. One common method involves the reaction of 3-(dimethylamino)-1-ethyl-2-methylpropyl chloride with phenol under basic conditions to form the desired product . The reaction typically requires a solvent like acetonitrile and a base such as sodium hydroxide. The mixture is stirred and heated to facilitate the reaction.

Industrial Production Methods

Industrial production of tapentadol often involves the crystallization of its hydrochloride salt. This process includes dissolving tapentadol in a solvent like acetonitrile and then precipitating the hydrochloride salt by adding hydrochloric acid. The resulting crystals are filtered and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tapentadol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tapentadol has a wide range of scientific research applications:

Mechanism of Action

Tapentadol exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tapentadol’s unique combination of μ-opioid receptor agonism and norepinephrine reuptake inhibition sets it apart from other analgesics. This dual mechanism provides effective pain relief with a potentially lower risk of side effects compared to traditional opioids .

Properties

Molecular Formula

C20H31NO7

Molecular Weight

402.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1/i1D3,5D2

InChI Key

CTYJDHSTNLOUMT-RUPGXMRBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C

Origin of Product

United States

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